
(2-Chloro-2,2-difluoroethyl) trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Chloro-2,2-difluoroethyl) trifluoromethanesulfonate” is a chemical compound with the IUPAC name 2-chloro-2,2-difluoroethyl trifluoromethanesulfonate . It has a molecular weight of 248.56 . This compound is a powerful trifluoroethylating agent which is useful for the synthesis of fluorinated amino acids .
Molecular Structure Analysis
The InChI code for “(2-Chloro-2,2-difluoroethyl) trifluoromethanesulfonate” is 1S/C3H2ClF5O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“(2-Chloro-2,2-difluoroethyl) trifluoromethanesulfonate” has a molecular weight of 248.56 .Scientific Research Applications
Synthesis of Fluorinated Amino Acids
“(2-Chloro-2,2-difluoroethyl) trifluoromethanesulfonate” is a powerful trifluoroethylating agent which is useful for the synthesis of fluorinated amino acids . Fluorinated amino acids have various applications in medicinal chemistry and drug design due to their unique properties.
Phase-Transfer Catalyzed Alkylation
This compound is used as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides to give nitrophenylalanines . This process is important in the synthesis of certain pharmaceuticals.
Construction of PROTACs
Cereblon (CRBN) is one of the most explored E3 ligases extensively used to construct PROTACs (Proteolysis Targeting Chimeras), and “(2-Chloro-2,2-difluoroethyl) trifluoromethanesulfonate” could potentially be used in this context . PROTACs are a new class of drugs that work by degrading disease-causing proteins in cells.
Development of Molecular Glues
Molecular glues are small molecules that can induce the interaction between two proteins, leading to the degradation of a target protein. “(2-Chloro-2,2-difluoroethyl) trifluoromethanesulfonate” could potentially be used to search for new Molecular Glues .
Development of Functionalized Tool Compounds
Functionalized tool compounds are molecules designed to interact with specific biological targets. They are used in biological research and drug discovery. “(2-Chloro-2,2-difluoroethyl) trifluoromethanesulfonate” could potentially be used in the development of these compounds .
Wireless Industrial Applications
Although not directly related to chemical research, the term “EN300” is also used in the context of wireless equipment for advanced manufacturing . However, it’s important to note that this is likely a coincidence and not related to the chemical compound “(2-Chloro-2,2-difluoroethyl) trifluoromethanesulfonate”.
properties
IUPAC Name |
(2-chloro-2,2-difluoroethyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKOAQPJRGWEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2962404.png)

![N-(benzo[d]thiazol-2-yl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2962406.png)
![7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2962407.png)

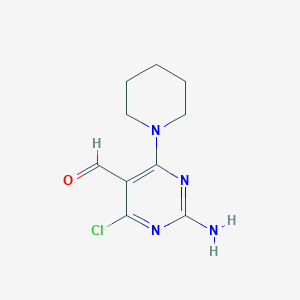
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2962413.png)
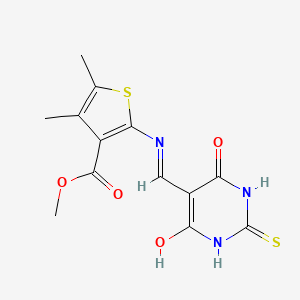
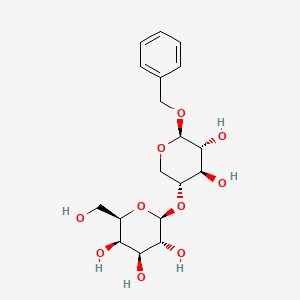
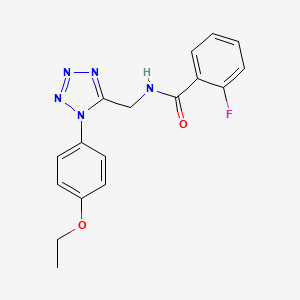
![3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B2962419.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2962421.png)
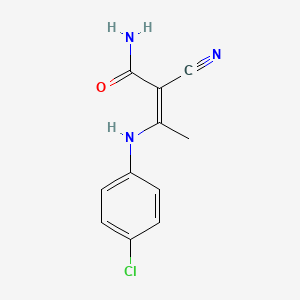
![8-Chloro-6-(trifluoromethyl)-3-[2-(trifluoromethyl)phenoxymethyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2962427.png)